VCH-759
Description
VCH-759 is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, targeting the thumb II allosteric site (site II) . It demonstrated potent antiviral activity in early clinical trials, with a mean viral load reduction of 2.5 log10 IU/mL observed in genotype 1-infected patients after 10 days of monotherapy (800 mg tid) . This necessitated its evaluation in combination therapies, though further development was halted in favor of more robust inhibitors.
Properties
Molecular Formula |
C25H31NO4S |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C25H31NO4S/c1-16-7-9-18(10-8-16)24(28)26(19-11-13-20(27)14-12-19)21-15-22(31-23(21)25(29)30)17-5-3-2-4-6-17/h2-6,15-16,18-20,27H,7-14H2,1H3,(H,29,30) |
InChI Key |
CKVYPTIWERNFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VCH-759 typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the attachment of the cyclohexyl derivatives. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Attachment of Cyclohexyl Derivatives: This can be done through nucleophilic substitution reactions, where the cyclohexyl groups are introduced using suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
VCH-759 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone, while reduction of the carbonyl group may produce cyclohexanol.
Scientific Research Applications
VCH-759 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which VCH-759 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. For example, the hydroxyl and carbonyl groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Antiviral Efficacy
*VCH-916’s antiviral efficacy in patients remains underreported.
Resistance Profiles
Clinical Development Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
